Momordin IIa
Overview
Description
- Momordin IIa belongs to the class of organic compounds known as triterpene saponins . These are glycosylated derivatives of triterpene sapogenins.
- The sapogenin moiety backbone is usually based on oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, and other related structures.
Synthesis Analysis
- Information on the synthesis of Momordin IIa is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular formula of Momordin IIa is C48H76O18 .
- It is an oleanane-type triterpene glycoside .
Chemical Reactions Analysis
- Specific chemical reactions involving Momordin IIa are not detailed in the available data.
Physical And Chemical Properties Analysis
- Molecular Weight: 941.1 g/mol
- Solubility: Slightly soluble or insoluble
- Storage: Powder at -20°C for 3 years; in solvent at -80°C for 2 years
Scientific Research Applications
1. Apoptosis Induction in Leukemia Cells
Momordin I, a related compound to Momordin IIa, has been studied for its effect on cell proliferation and induction of apoptosis in human promyelocytic leukemia (HL-60) cells. It was found to be cytotoxic and induced apoptotic cell death through changes in nuclear morphology, DNA fragmentation, and modulation of apoptotic proteins (Kim, Ju, Lee, & Hwang, 2002).
2. Interaction with Renin
Research on the molecular interactions of renin with saponins including Momordin IIc (closely related to Momordin IIa) indicates that these interactions involve hydrogen bonding and hydrophobic effects. This research provides insights into the molecular mechanisms of renin inhibition, which can have implications in cardiovascular diseases and hypertension management (Zhang, Zhu, & Chen, 2019).
3. Modulation of Cellular Pathways
Momordin I, another compound similar to Momordin IIa, has been shown to inhibit the AP-1 transcriptional activity and cellular cytotoxicity in mouse fibroblast cells. This modulation of cellular pathways suggests potential therapeutic applications in conditions where AP-1 plays a crucial role (Park, Lee, Whang, & Yang, 2000).
4. Autophagy and Apoptosis in Cancer Cells
Studies on Momordin Ic, a close relative of Momordin IIa, demonstrate its role in promoting autophagy and apoptosis in human hepatoblastoma cancer cells. This finding indicates potential applications in cancer therapy and understanding the mechanisms of cell death (Mi, Xiao, Du, Wu, Qi, & Liu, 2016).
5. PPAR Activation
Momordin, extracted from bitter melon, has been shown to increase the expression and promoter activity of PPARdelta, a nuclear receptor involved in lipid metabolism and energy homeostasis. This suggests possible applications in metabolic disorders such as diabetes and dyslipidemia (Sasa, Inoue, Shinoda, Takahashi, Seo, Komoda, Awata, & Katayamá, 2009).
Safety And Hazards
- Momordin IIa is not classified as hazardous.
- In case of exposure, follow standard first aid measures.
Future Directions
- Further research is needed to explore its potential therapeutic applications, pharmacokinetics, and interactions.
properties
IUPAC Name |
methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O18/c1-43(2)15-17-48(42(59)66-40-33(55)31(53)30(52)25(20-49)62-40)18-16-46(6)22(23(48)19-43)9-10-27-45(5)13-12-28(44(3,4)26(45)11-14-47(27,46)7)63-41-35(57)36(34(56)37(65-41)38(58)60-8)64-39-32(54)29(51)24(50)21-61-39/h9,23-37,39-41,49-57H,10-21H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYARCYFXDPRTFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Momordin IIa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Momordin IIa | |
CAS RN |
95851-50-6 | |
Record name | Momordin IIa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 249 °C | |
Record name | Momordin IIa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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